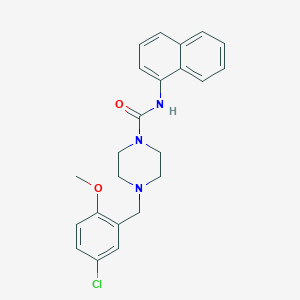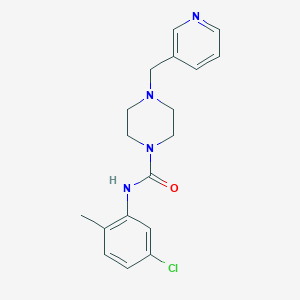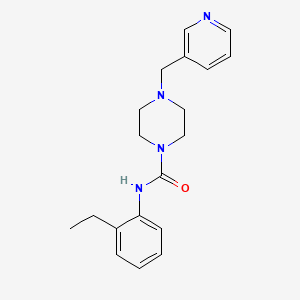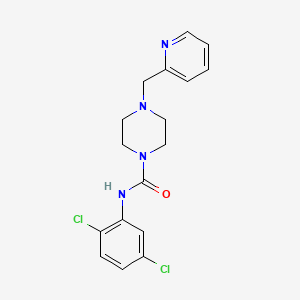![molecular formula C19H20FN5OS B4285185 N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-EG6 and has been shown to exhibit promising bioactivity in several studies. In
Aplicaciones Científicas De Investigación
BTA-EG6 has been studied extensively for its potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, BTA-EG6 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer cell proliferation. In neuroprotection, BTA-EG6 has been shown to protect neurons from oxidative stress and neurotoxicity. In antimicrobial activity, BTA-EG6 has been shown to exhibit potent activity against several bacterial strains.
Mecanismo De Acción
The mechanism of action of BTA-EG6 involves its interaction with certain proteins and enzymes in the body. In cancer therapy, BTA-EG6 has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in cancer cell proliferation. In neuroprotection, BTA-EG6 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In antimicrobial activity, BTA-EG6 has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
BTA-EG6 has been shown to exhibit several biochemical and physiological effects in various studies. In cancer therapy, BTA-EG6 has been shown to induce apoptosis and inhibit cancer cell proliferation. In neuroprotection, BTA-EG6 has been shown to protect neurons from oxidative stress and neurotoxicity. In antimicrobial activity, BTA-EG6 has been shown to exhibit potent activity against several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-EG6 has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various experimental setups. However, BTA-EG6 also has some limitations, such as its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BTA-EG6. One potential direction is the development of BTA-EG6 derivatives with improved bioactivity and solubility. Another potential direction is the study of BTA-EG6 in combination with other drugs or therapies for enhanced efficacy. Additionally, the study of BTA-EG6 in different disease models and cell types may provide further insights into its potential applications. Overall, the study of BTA-EG6 is an exciting area of research with promising potential for various fields.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-15-3-1-2-14(10-15)12-24-6-8-25(9-7-24)13-19(26)21-16-4-5-17-18(11-16)23-27-22-17/h1-5,10-11H,6-9,12-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZCQBZDJAIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285106.png)
![N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285129.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4285140.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)
![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)





![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285192.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285201.png)